molecular formula C12H12O5 B14385656 5-[1-Hydroxy-1-(5-methylfuran-2-yl)ethyl]furan-2-carboxylic acid CAS No. 88277-93-4

5-[1-Hydroxy-1-(5-methylfuran-2-yl)ethyl]furan-2-carboxylic acid

Cat. No.: B14385656
CAS No.: 88277-93-4
M. Wt: 236.22 g/mol
InChI Key: RLRATICWCVZWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[1-Hydroxy-1-(5-methylfuran-2-yl)ethyl]furan-2-carboxylic acid is a complex organic compound featuring a furan ring system. Furans are heterocyclic compounds containing an oxygen atom in a five-membered ring, and they are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-Hydroxy-1-(5-methylfuran-2-yl)ethyl]furan-2-carboxylic acid typically involves the formation of the furan ring followed by functional group modifications. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions . Another approach is the Feist-Benary synthesis, which uses β-dicarbonyl compounds and α-haloketones .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes catalytic reactions, purification steps, and quality control measures to ensure the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-[1-Hydroxy-1-(5-methylfuran-2-yl)ethyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives

Mechanism of Action

The mechanism of action of 5-[1-Hydroxy-1-(5-methylfuran-2-yl)ethyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[1-Hydroxy-1-(5-methylfuran-2-yl)ethyl]furan-2-carboxylic acid is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its dual functional groups (hydroxyl and carboxylic acid) allow for versatile chemical modifications and interactions with biological targets .

Properties

CAS No.

88277-93-4

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

5-[1-hydroxy-1-(5-methylfuran-2-yl)ethyl]furan-2-carboxylic acid

InChI

InChI=1S/C12H12O5/c1-7-3-5-9(16-7)12(2,15)10-6-4-8(17-10)11(13)14/h3-6,15H,1-2H3,(H,13,14)

InChI Key

RLRATICWCVZWBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)(C2=CC=C(O2)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.